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molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7

Benz[cd]indol-2(1H)-one

Cat. No. B086259
M. Wt: 169.18 g/mol
InChI Key: GPYLCFQEKPUWLD-UHFFFAOYSA-N
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Patent
US06355642B1

Procedure details

Benz[cd]indole-2(1H)-one (5.1 g, 30 mmol) was dissolved in anhydrous N,N-dimethylformamide (100 ml). Thereto was added sodium hydride (60% content, 1.2 g, 30 mmol), and the resulting solution was stirred for 20 minutes in an ice bath. The reaction solution was mixed with methyl iodide (2.6 ml, 42 mmol) and again stirred at a room temperature for 1 hour. The reaction solution was mixed with ethyl acetate (300 ml) and water (200 ml), and the reaction product was extracted with ethyl acetate. The ethyl acetate layer was separated, washed with water and then dried with anhydrous sodium sulfate. By evaporating ethyl acetate under a reduced pressure, 4.7 g (26 mmol, 74% in yield) of the title compound was obtained as yellow crystals.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4]3[C:5](=[CH:10][CH:11]=[CH:12][C:3]=3[C:2]1=[O:13])[CH:6]=[CH:7][CH:8]=2.[H-].[Na+].CI.[C:18](OCC)(=O)C>CN(C)C=O.O>[CH3:18][N:1]1[C:9]2[C:4]3[C:5](=[CH:10][CH:11]=[CH:12][C:3]=3[C:2]1=[O:13])[CH:6]=[CH:7][CH:8]=2 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N1C(C2=C3C(C=CC=C13)=CC=C2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 20 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
again stirred at a room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C(C2=C3C(C=CC=C13)=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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